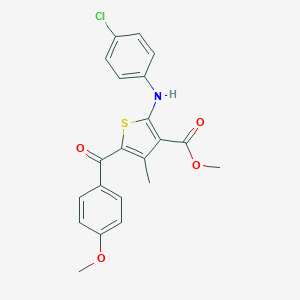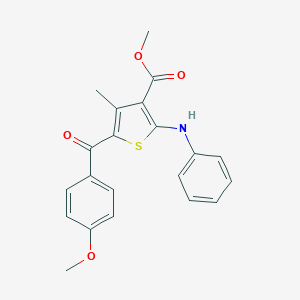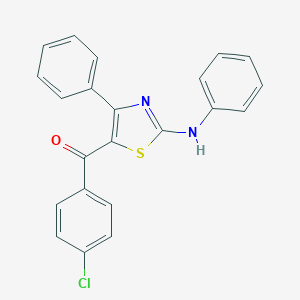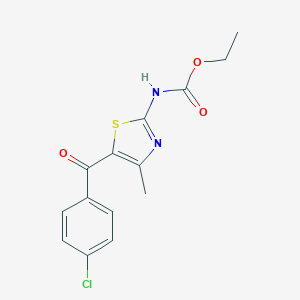![molecular formula C17H18ClN3O B281999 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine, also known as Trazodone, is a psychoactive drug that belongs to the class of antidepressants. It is primarily used to treat major depressive disorder, anxiety disorder, and insomnia. Trazodone works by increasing the levels of serotonin in the brain, a neurotransmitter that regulates mood, sleep, and appetite.
Mécanisme D'action
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine works by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of the neurotransmitter. It also acts as an antagonist at certain serotonin receptors, which further enhances its antidepressant and anxiolytic effects. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine also has a weak affinity for alpha-adrenergic receptors, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and anxiolytic properties. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine is also readily available and relatively inexpensive. However, there are some limitations to using 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine in lab experiments. Its effects can be dose-dependent, and there may be individual differences in response to the drug. Additionally, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine can have sedative effects, which may confound behavioral tests.
Orientations Futures
There are several future directions for research on 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the development of new 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine derivatives that may have improved efficacy and fewer side effects. Finally, there is a need for further investigation into the long-term effects of 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine use, particularly in elderly populations.
Méthodes De Synthèse
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorophenyl)-1-piperazinecarboxylic acid. The acid is then reduced to the corresponding alcohol, which is further reacted with 2-nitroaniline to form the final product, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine.
Applications De Recherche Scientifique
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been extensively studied for its antidepressant and anxiolytic properties. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder, post-traumatic stress disorder, and obsessive-compulsive disorder. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has also been shown to have analgesic and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and epilepsy.
Propriétés
Formule moléculaire |
C17H18ClN3O |
|---|---|
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
(2-aminophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18ClN3O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12,19H2 |
Clé InChI |
SCUZGRAOHFBLIE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)



methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)


![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)

methanone](/img/structure/B281933.png)
![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)